Dezapelisib

Catalog No.
S525808
CAS No.
1262440-25-4
M.F
C20H16FN7OS
M. Wt
421.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dezapelisib

CAS Number

1262440-25-4

Product Name

Dezapelisib

IUPAC Name

6-(3-fluorophenyl)-3-methyl-7-[(1S)-1-(7H-purin-6-ylamino)ethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Molecular Formula

C20H16FN7OS

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C20H16FN7OS/c1-10-7-30-20-27-15(11(2)26-18-16-17(23-8-22-16)24-9-25-18)14(19(29)28(10)20)12-4-3-5-13(21)6-12/h3-9,11H,1-2H3,(H2,22,23,24,25,26)/t11-/m0/s1

InChI Key

RSIWALKZYXPAGW-NSHDSACASA-N

SMILES

CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)C(C)NC4=NC=NC5=C4NC=N5

Solubility

Soluble in DMSO

Synonyms

Dezapelisib; INCB040093; INCB-040093; INCB 040093.

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)C(C)NC4=NC=NC5=C4NC=N5

Isomeric SMILES

CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)[C@H](C)NC4=NC=NC5=C4NC=N5

Description

The exact mass of the compound Dezapelisib is 421.1121 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dezapelisib is a small molecule compound with the chemical formula C20H16FN7OS. It is primarily known as a selective inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ), which plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. By inhibiting PI3Kδ, dezapelisib effectively disrupts the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a second messenger involved in signaling pathways that promote cancer cell survival and proliferation .

, notably:

  • Oxidation: Under specific conditions, dezapelisib can be oxidized to form various metabolites.
  • Hydrolysis: It may also undergo hydrolysis, leading to the breakdown of the compound into simpler molecules.
  • Conjugation: Dezapelisib can form conjugates with other biomolecules, which can influence its pharmacokinetics and biological activity .

These reactions are essential for understanding its metabolism and potential interactions within biological systems.

Dezapelisib exhibits significant biological activity as a PI3Kδ inhibitor. Its mechanism of action involves:

  • Inhibition of Cell Proliferation: By blocking PI3Kδ, dezapelisib prevents the downstream signaling that leads to cancer cell growth and survival.
  • Induction of Apoptosis: The compound has been shown to induce apoptosis in various cancer cell lines, making it a candidate for therapeutic applications in oncology .
  • Immunomodulatory Effects: Dezapelisib also affects immune cell function, particularly in B-cell malignancies, by modulating signaling pathways critical for lymphocyte activation and survival .

The synthesis of dezapelisib involves several key steps:

  • Formation of the Core Structure: The synthesis begins with the construction of the pyrazolo[3,4-d]pyrimidine core, which serves as the scaffold for further modifications.
  • Substitution Reactions: Various substituents are introduced at specific positions on the core structure to enhance selectivity and potency against PI3Kδ.
  • Final Modifications: The synthesis is completed through final modifications that optimize the compound's pharmacological properties, such as solubility and bioavailability .

The synthetic pathway is crucial for producing dezapelisib in sufficient quantities for preclinical and clinical studies.

Dezapelisib is primarily being investigated for its applications in oncology, particularly in treating hematologic malignancies such as chronic lymphocytic leukemia (CLL) and other B-cell lymphomas. Its ability to selectively inhibit PI3Kδ makes it a promising candidate for therapies targeting these cancers. Clinical trials have demonstrated its efficacy and safety profile, leading to its consideration as a potential treatment option for relapsed or refractory cases .

Interaction studies of dezapelisib have focused on its pharmacokinetic properties and potential drug-drug interactions:

  • Drug Metabolism: Studies indicate that dezapelisib is metabolized primarily by cytochrome P450 enzymes, which raises concerns about interactions with other medications processed by the same pathways.
  • Combination Therapies: Research has explored its use in combination with other agents to enhance therapeutic efficacy while managing adverse effects. For instance, combining dezapelisib with other targeted therapies has shown promise in improving treatment outcomes in CLL patients .

Several compounds share structural or functional similarities with dezapelisib. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionSelectivityClinical Status
IdelalisibPI3Kδ inhibitorSelectiveApproved for CLL
DuvelisibDual PI3Kδ/γ inhibitorLess selectiveApproved for hematologic malignancies
ParsaclisibPI3Kδ inhibitorSelectiveIn clinical trials
CopanlisibPI3Kα/δ inhibitorDual actionApproved for lymphoma

Dezapelisib's uniqueness lies in its highly selective inhibition of PI3Kδ compared to other compounds that may target multiple isoforms or different kinases altogether. This selectivity potentially allows for more effective treatment strategies with fewer off-target effects.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

421.11210749 g/mol

Monoisotopic Mass

421.11210749 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2K59L7G59M

Wikipedia

Dezapelisib

Dates

Modify: 2024-02-18
1: Shin N, Li YL, Mei S, Wang KH, Hall L, Katiyar K, Wang Q, Yang G, Rumberger B, Leffet L, He X, Rupar M, Bowman K, Favata M, Li J, Liu M, Li Y, Covington M, Koblish H, Soloviev M, Shuey D, Burn T, Diamond S, Fridman J, Combs A, Yao W, Yeleswaram S, Hollis G, Vaddi K, Huber R, Newton R, Scherle P. INCB040093 is a novel PI3Kδinhibitor for the treatment of B cell lymphoid malignancies. J Pharmacol Exp Ther. 2017 Nov 10. pii: jpet.117.244947. doi: 10.1124/jpet.117.244947. [Epub ahead of print] PubMed PMID: 29127109.

Explore Compound Types